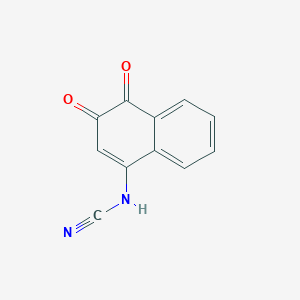![molecular formula C7H6ClN3S B11902020 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B11902020.png)
2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H6ClN3S.
Preparation Methods
The synthesis of 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the commercially available methyl 2-aminothiophene-3-carboxylate. This compound undergoes a condensation reaction with formimidamide, followed by chlorination and nucleophilic substitution . The overall yield of this synthetic route is approximately 54% .
Chemical Reactions Analysis
2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of cytochrome bd oxidase, a target in Mycobacterium tuberculosis.
Biological Studies: The compound is studied for its potential antimicrobial, antitubercular, and antifungal activities.
Chemical Synthesis: It serves as an intermediate in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function .
Comparison with Similar Compounds
2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
2-Chloro-thieno[2,3-d]pyrimidin-4-amine: This compound has similar antimicrobial activities but differs in its substitution pattern.
Thieno[3,2-d]pyrimidin-4-one: This derivative is used in different synthetic routes and has distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C7H6ClN3S |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
2-(chloromethyl)thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN3S/c8-3-5-10-4-1-2-12-6(4)7(9)11-5/h1-2H,3H2,(H2,9,10,11) |
InChI Key |
KWJHZPWWUZXHFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


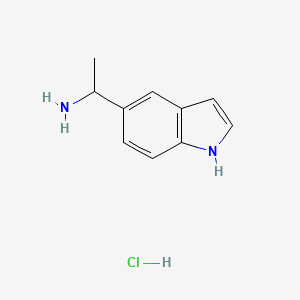
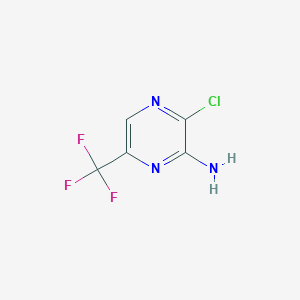
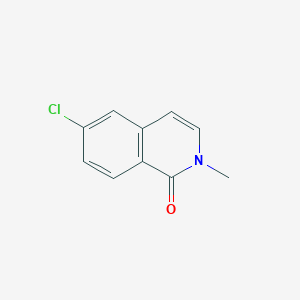
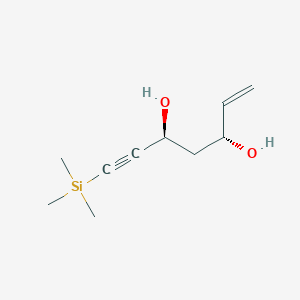

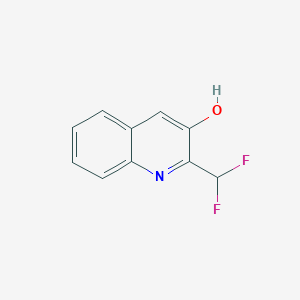
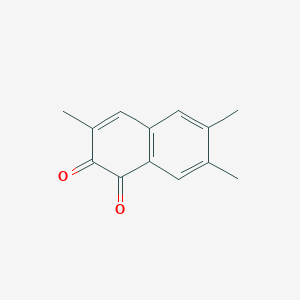
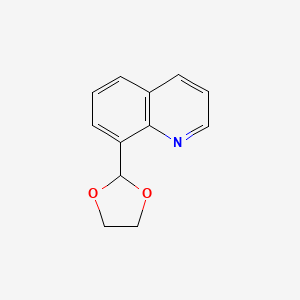

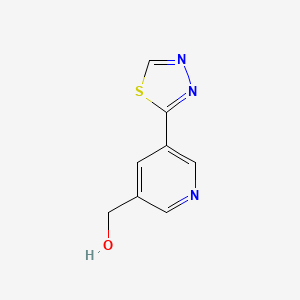
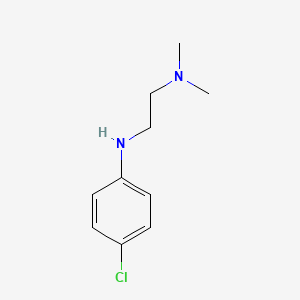
![Benzo[h][1,6]naphthyridin-7-amine](/img/structure/B11902024.png)
